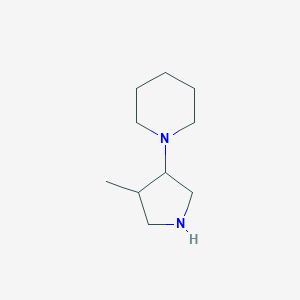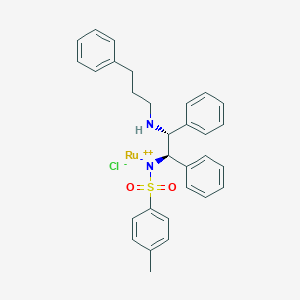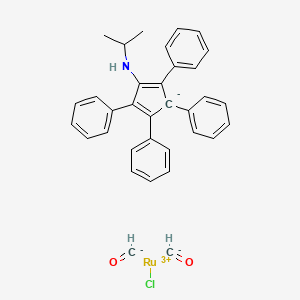![molecular formula C15H22O3 B12432873 (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンは、ユニークな三環構造を持つ複雑な有機化合物です。この化合物は、化学、生物学、医学を含む様々な分野での潜在的な用途で注目されています。その複雑な分子構造は、合成化学者や研究者の興味の対象となっています。
準備方法
合成経路と反応条件
(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンの合成は、通常、より単純な有機分子から開始する複数のステップを伴います。一般的な合成経路の1つには、ディールス・アルダー反応を使用し、それに続く一連の酸化および還元ステップによって、目的の三環構造を達成することが含まれます。反応条件は、高い収率と純度を確保するために、温度、圧力、特定の触媒の使用を正確に制御する必要があることがよくあります。
工業生産方法
この化合物の工業生産には、自動反応器と連続フローシステムを使用して大規模合成を行う場合があります。これらの方法は、品質の一貫性を維持しながら、大量の化合物を効率的に生産することを可能にします。クロマトグラフィーや結晶化などの高度な精製技術を使用することで、化合物を純粋な形で得ることが不可欠です。
化学反応の分析
反応の種類
(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、異なる誘導体を形成するために酸化することができます。
還元: 還元反応は、分子内の官能基を変換し、新しい化合物の形成につながる可能性があります。
置換: この化合物は、特定の原子または基が他の原子または基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するための様々な触媒が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、選択された特定の反応経路によって異なります。たとえば、酸化によってケトンまたはアルデヒドが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。置換反応は、異なる官能基を持つ様々な誘導体に繋がることがあります。
科学研究における用途
化学
化学において、(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[91004,6]ドデカン-8-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、生物学的巨大分子との潜在的な相互作用について研究されています。タンパク質や核酸と安定な複合体を形成する能力は、分子メカニズムを理解し、新しい治療薬を開発するための貴重なツールとなっています。
医学
医学において、(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンは、その潜在的な薬理学的特性について調査されています。研究者は、特定の疾患を標的にする新規薬物の開発のためのリード化合物としての使用を検討しています。
産業
工業部門では、この化合物は、特殊化学品や材料の製造に使用されています。そのユニークな特性により、ポリマー科学、材料工学、ナノテクノロジーなどの分野での用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[91004,6]dodecan-8-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding molecular mechanisms and developing new therapeutic agents.
Medicine
In medicine, (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is investigated for its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science, materials engineering, and nanotechnology.
作用機序
(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現調節、代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
トリフルオロトルエン: 類似の溶解特性を持つが、構造的特徴が異なる有機化合物.
色素増感型太陽電池化合物: エネルギー変換に利用される太陽電池に使用される化合物.
揮発性有機化合物: 様々な工業用途で使用される感覚特性を持つ化合物.
独自性
(1R,6R)-1,6-ジメチル-9-プロパン-2-イリデン-5,12-ジオキサトリシクロ[9.1.0.04,6]ドデカン-8-オンを類似の化合物から際立たせているのは、そのユニークな三環構造と、含まれている特定の官能基です。これらの特徴は、独特の化学反応性と生物活性を付与し、研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different structural features.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with applications in energy conversion.
Volatile Organic Compounds: Compounds with sensory properties used in various industrial applications.
Uniqueness
What sets (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one apart from similar compounds is its unique tricyclic structure and the specific functional groups it contains. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15-/m1/s1 |
InChIキー |
GTHJHHZMCSHKDZ-NEXFUWMNSA-N |
異性体SMILES |
CC(=C1CC2[C@](O2)(CCC3[C@](O3)(CC1=O)C)C)C |
正規SMILES |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)



![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)


![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
